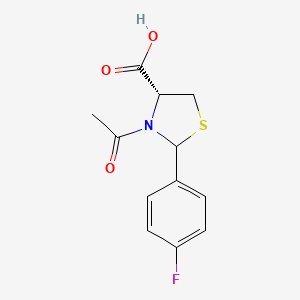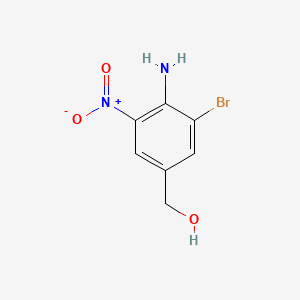
Bis(3-aminooxetan-2-yl) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-aminooxetan-2-yl) oxalate is a chemical compound with the molecular formula C₅H₉NO₅ It is characterized by the presence of two oxetane rings, each substituted with an amino group at the 3-position, and an oxalate group linking the two oxetane units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminooxetan-2-yl) oxalate typically involves the formation of oxetane rings followed by their functionalization. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The oxetane rings can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols . The amino groups are introduced via reduction of oxime intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-aminooxetan-2-yl) oxalate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using peroxy acids.
Reduction: The oxime intermediates can be reduced to amines.
Substitution: The oxetane rings can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the oxetane rings.
Reduction: Amino derivatives of the oxetane rings.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(3-aminooxetan-2-yl) oxalate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Bis(3-aminooxetan-2-yl) oxalate involves its interaction with molecular targets through its functional groups. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propriétés
Formule moléculaire |
C8H12N2O6 |
|---|---|
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
bis(3-aminooxetan-2-yl) oxalate |
InChI |
InChI=1S/C8H12N2O6/c9-3-1-13-7(3)15-5(11)6(12)16-8-4(10)2-14-8/h3-4,7-8H,1-2,9-10H2 |
Clé InChI |
WUMASPLSIOTVFH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(O1)OC(=O)C(=O)OC2C(CO2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)

![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)

![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)



![N-[4-(benzyloxy)phenyl]-N'-(thiophen-2-ylmethyl)butanediamide](/img/structure/B12454442.png)

![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)


![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)
